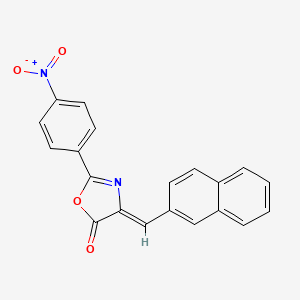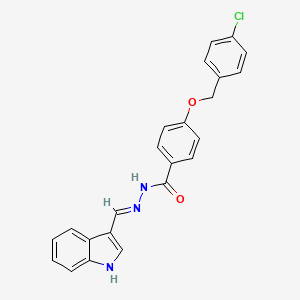![molecular formula C25H22N4O5 B11562661 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B11562661.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide is a complex organic compound that features a benzoxazole ring, a morpholine ring, and a nitrobenzamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzoxazole ring through the cyclization of o-aminophenol with carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, or dichloromethane are often used to dissolve the reactants and facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the benzoxazole ring .
Aplicaciones Científicas De Investigación
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The nitro group may also play a role in the compound’s bioactivity by undergoing reduction to form reactive intermediates that can interact with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole: A simpler compound with a benzoxazole ring, used in similar applications but with different properties.
Benzimidazole: An analog with a nitrogen atom replacing the oxygen in the benzoxazole ring, known for its antifungal and antiparasitic activities.
Benzothiazole: An analog with a sulfur atom replacing the oxygen in the benzoxazole ring, used in the development of pharmaceuticals and materials.
Uniqueness
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the morpholine ring and the nitro group distinguishes it from other benzoxazole derivatives, potentially enhancing its bioactivity and making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C25H22N4O5 |
|---|---|
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-morpholin-4-yl-5-nitrobenzamide |
InChI |
InChI=1S/C25H22N4O5/c1-16-6-7-17(25-27-20-4-2-3-5-23(20)34-25)14-21(16)26-24(30)19-15-18(29(31)32)8-9-22(19)28-10-12-33-13-11-28/h2-9,14-15H,10-13H2,1H3,(H,26,30) |
Clave InChI |
NOIGVQANDWDIAU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])N5CCOCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-hydroxy-3-methylphenyl)-N'-[(Z)-(4-methyl-3-nitrophenyl)methylidene]butanehydrazide](/img/structure/B11562584.png)
![Benzyl {[4-(4-chlorophenyl)-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate](/img/structure/B11562585.png)
![3-amino-6-(thiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11562589.png)
![(3Z)-N-(4-chloro-2-methylphenyl)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11562597.png)
![N-(3-Chlorophenyl)-2-{N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}acetamide](/img/structure/B11562605.png)

![N'-[(E)-furan-2-ylmethylidene]-2-methoxybenzohydrazide](/img/structure/B11562612.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide](/img/structure/B11562620.png)
![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B11562625.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B11562626.png)
![N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11562638.png)
![4-[(E)-(2-{[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11562642.png)
![(2E)-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-N'-nitrohydrazinecarboximidamide](/img/structure/B11562648.png)
